N-benzyl-N-[(5-bromo-2,4-dimethoxyphenyl)methyl]ethanamine
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Overview
Description
N-benzyl-N-[(5-bromo-2,4-dimethoxyphenyl)methyl]ethanamine is a compound that belongs to the class of phenethylamines. This compound is known for its psychoactive properties and is often studied for its effects on the central nervous system. It exhibits high binding affinity for serotonin receptors, particularly the 5-HT2A receptor, which is associated with its hallucinogenic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[(5-bromo-2,4-dimethoxyphenyl)methyl]ethanamine typically involves the following steps:
Bromination: The starting material, 2,4-dimethoxybenzaldehyde, undergoes bromination to introduce a bromine atom at the 5-position.
Reductive Amination: The brominated product is then subjected to reductive amination with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[(5-bromo-2,4-dimethoxyphenyl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-N-[(5-bromo-2,4-dimethoxyphenyl)methyl]ethanamine has several scientific research applications:
Neurochemical Studies: It is used to study the effects on neurotransmitter release, particularly dopamine, serotonin, acetylcholine, and glutamate.
Behavioral Research: The compound is used to investigate its hallucinogenic activity and its impact on cognitive and motor functions.
Pharmacological Research: It is studied for its binding affinity to serotonin receptors and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-benzyl-N-[(5-bromo-2,4-dimethoxyphenyl)methyl]ethanamine involves its high affinity binding to the 5-HT2A serotonin receptor. This binding leads to the activation of the receptor, resulting in altered neurotransmitter release and subsequent hallucinogenic effects. The compound also affects other neurotransmitter systems, including dopamine and acetylcholine, which contribute to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Similar structure with an iodine atom instead of bromine.
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25B-NBF): Similar structure with a fluorobenzyl group instead of a benzyl group.
Uniqueness
N-benzyl-N-[(5-bromo-2,4-dimethoxyphenyl)methyl]ethanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its high binding affinity for the 5-HT2A receptor and its impact on multiple neurotransmitter systems make it a valuable compound for neurochemical and pharmacological research .
Properties
IUPAC Name |
N-benzyl-N-[(5-bromo-2,4-dimethoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO2/c1-4-20(12-14-8-6-5-7-9-14)13-15-10-16(19)18(22-3)11-17(15)21-2/h5-11H,4,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMFZEPWQCAERK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC(=C(C=C2OC)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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